3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine
Description
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine (CAS: 131513-36-5) is a benzoxazine derivative featuring a 1,4-benzoxazine core substituted with a morpholinylmethyl group at position 3. The morpholine moiety introduces a six-membered heterocycle containing one oxygen and one nitrogen atom, which enhances hydrogen-bonding capacity and modulates lipophilicity (XLogP3: 1.4) . This compound has a molecular weight of 234.29 g/mol and a polar surface area of 33.73 Ų, suggesting moderate solubility and membrane permeability . Benzoxazines are recognized as "privileged scaffolds" in medicinal chemistry due to their versatility in targeting diverse biological pathways, including thrombin inhibition, serotonin receptor antagonism, and potassium channel modulation .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)14-11(10-17-13)9-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBHLSLPCKGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349509 | |
| Record name | 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131513-35-4 | |
| Record name | 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solventless One-Pot Synthesis via Primary Amine Condensation
The solventless method, exemplified in US Patent 5,543,516, provides a foundational approach for benzoxazine synthesis. For 3-[(4-morpholinyl)methyl] substitution, the primary amine 4-(aminomethyl)morpholine serves as the nitrogen source. A representative procedure involves:
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Reactants :
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4-(Aminomethyl)morpholine (0.1 mol)
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Phenol (0.2 mol)
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Paraformaldehyde (0.4 mol)
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Procedure :
The reactants are mixed and heated to 100–130°C under mechanical stirring, forming a homogeneous liquid. After 15–30 minutes, the mixture yields the crude benzoxazine monomer. Purification via recrystallization in ethyl acetate or acetone affords the product in >70% yield .
Key Mechanistic Insights :
The reaction proceeds via a Mannich-type mechanism, where formaldehyde bridges the phenolic oxygen and the primary amine’s nitrogen. The morpholinylmethyl group’s electron-donating nature enhances the amine’s nucleophilicity, accelerating ring closure .
Catalytic Synthesis Using Trifluoromethanesulfonic Acid (TfOH)
The ACS Organic Process Research & Development protocol demonstrates the efficacy of TfOH in catalyzing benzoxazine formation. Adapting this method for the target compound involves:
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Reactants :
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4-(Aminomethyl)morpholine (1.42 mol)
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Benzaldehyde (1.56 mol)
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Aldimine catalyst (10 mol% relative to amine)
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TfOH (20 mol%)
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Procedure :
Molecular sieves (60 wt%) are added to 2-MeTHF, followed by sequential addition of reactants and TfOH at 0–5°C. After warming to room temperature and stirring for 19 hours, the sieves are filtered, and the organic phase is washed with NaHCO₃. Solvent switching to methanol induces crystallization, yielding 83% pure product .
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.2 equiv TfOH | Maximizes rate |
| Solvent | 2-MeTHF/MeOH | Enhances purity |
| Temperature | 25°C | Balances kinetics |
Post-Synthetic Functionalization of Benzoxazine Intermediates
For substrates where direct synthesis is challenging, post-functionalization offers an alternative:
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Step 1 : Synthesize 3,4-dihydro-2H-1,4-benzoxazine via standard methods .
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Step 2 : React the benzoxazine’s secondary amine with morpholine and formaldehyde under acidic conditions (e.g., HCl or TFA):
This method achieves moderate yields (50–60%) due to steric hindrance at the benzoxazine nitrogen .
Solid-State Mechanochemical Synthesis
A solvent-free, energy-efficient approach involves mechanochemical grinding:
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Reactants :
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4-(Aminomethyl)morpholine (0.001 mol)
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Bisphenol-A (0.002 mol)
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Paraformaldehyde (0.004 mol)
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Procedure :
Reactants are ground in a mortar for 10 minutes, transferred to a sealed capillary, and heated at 75°C for 1 hour. Cooling yields a biphasic solid, with the upper layer containing the product. Recrystallization in ethyl ether provides 0.2 g of purified compound .
Thermal and Spectroscopic Characterization
Post-synthesis analysis ensures structural fidelity:
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Differential Scanning Calorimetry (DSC) :
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FT-IR Spectroscopy :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solventless One-Pot | 71 | 85 | High |
| Catalytic (TfOH) | 83 | 97 | Moderate |
| Post-Functionalization | 55 | 90 | Low |
| Mechanochemical | 65 | 80 | Limited |
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of benzoxazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Compound 17a (from antithrombotic studies) employs a carboxylate-amidine motif for dual thrombin/GPIIb/IIIa activity, whereas the target compound’s morpholine may favor alternative binding modes .
- The oxo group in 2H-1,4-benzoxazin-3(4H)-one reduces lipophilicity (XLogP3: 0.9 vs. 1.4) and shifts applications toward plant defense rather than human therapeutics .
Biological Activity
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine is a heterocyclic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a benzoxazine ring fused with a morpholine moiety, which enhances its chemical reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Boiling Point | 379.5 ± 37.0 °C (predicted) |
| Density | 1.139 ± 0.06 g/cm³ (predicted) |
| pKa | 6.35 ± 0.10 (predicted) |
These properties suggest that the compound is stable under typical laboratory conditions, which is advantageous for further biological studies.
The mechanism of action of this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed biological effects such as:
- Enzyme Inhibition: The compound has shown the ability to inhibit serotonin-3 (5HT3) receptors, which are involved in various physiological processes, including pain perception and nausea regulation .
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various pathogens, although detailed mechanisms remain to be elucidated.
Anticancer Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For example, a study reported that certain benzoxazine derivatives showed high affinity for the 5HT3 receptor and demonstrated long-lasting antagonistic activity in vivo, suggesting a potential therapeutic application in cancer treatment .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent. Further research is necessary to confirm these findings and understand the underlying mechanisms.
Case Studies
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Serotonin Receptor Antagonism:
A series of analogs derived from 3,4-dihydro-2H-1,4-benzoxazine were synthesized and tested for their ability to antagonize the 5HT3 receptor. Notably, one derivative exhibited a Ki value of 0.019 nM, indicating potent receptor binding and prolonged activity . -
Antimicrobial Evaluation:
In a comparative study of various benzoxazine derivatives against common bacterial pathogens, several compounds demonstrated significant inhibitory effects on bacterial growth, supporting their potential use in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
